molecular formula C9H14Cl2N2 B6298822 4-Methylindolin-7-amine dihydrochloride CAS No. 2306270-42-6

4-Methylindolin-7-amine dihydrochloride

Cat. No.: B6298822
CAS No.: 2306270-42-6
M. Wt: 221.12 g/mol
InChI Key: CBFLHSGYINLOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylindolin-7-amine dihydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . This compound is used in pharmaceutical testing and has potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-Methylindolin-7-amine dihydrochloride, involves several steps. One common method is the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran at -40°C. This reaction yields 2,4-dimethyl-7-bromoindole, which can be further transformed into the desired compound through radical reduction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-Methylindolin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Radical reduction can be performed using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole nucleus.

Scientific Research Applications

4-Methylindolin-7-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methylindolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylindole: A precursor in the synthesis of 4-Methylindolin-7-amine dihydrochloride.

    7-Bromo-4-methylindole: An intermediate compound in the synthesis process.

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus.

Uniqueness

This compound is unique due to its specific substitution pattern on the indole nucleus, which imparts distinct chemical and biological properties. Its potential therapeutic applications and use in pharmaceutical testing further highlight its uniqueness .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indol-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-6-2-3-8(10)9-7(6)4-5-11-9;;/h2-3,11H,4-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFLHSGYINLOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=C(C=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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